Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 832740-10-0
VCID: VC5355309
InChI: InChI=1S/C12H18N2O3S/c1-6(2)17-12(16)8-7(3)9(18-10(8)13)11(15)14(4)5/h6H,13H2,1-5H3
SMILES: CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N(C)C
Molecular Formula: C12H18N2O3S
Molecular Weight: 270.35

Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate

CAS No.: 832740-10-0

Cat. No.: VC5355309

Molecular Formula: C12H18N2O3S

Molecular Weight: 270.35

* For research use only. Not for human or veterinary use.

Isopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate - 832740-10-0

Specification

CAS No. 832740-10-0
Molecular Formula C12H18N2O3S
Molecular Weight 270.35
IUPAC Name propan-2-yl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C12H18N2O3S/c1-6(2)17-12(16)8-7(3)9(18-10(8)13)11(15)14(4)5/h6H,13H2,1-5H3
Standard InChI Key AONKVJZXJUFEIJ-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N(C)C

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is propan-2-yl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate. Its molecular formula, C₁₂H₁₈N₂O₃S, reflects the presence of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom. The molecular weight, calculated as 270.35 g/mol, aligns with the stoichiometric composition.

Structural Features and Stereochemistry

The compound’s structure comprises:

  • A thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) substituted at the 2-position with an amino group (-NH₂), at the 3-position with an isopropyl ester (-COOCH(CH₃)₂), at the 4-position with a methyl group (-CH₃), and at the 5-position with a dimethylcarbamoyl group (-CON(CH₃)₂).

  • The dimethylcarbamoyl moiety introduces a tertiary amide functional group, enhancing the molecule’s polarity and potential for hydrogen bonding.

The SMILES notation for the compound is CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)N(C)C, which encodes its connectivity and branching. The InChIKey, AONKVJZXJUFEIJ-UHFFFAOYSA-N, serves as a unique identifier for its stereochemical and structural features.

Synthesis and Manufacturing

Optimization Challenges

Key challenges in synthesis include:

  • Regioselectivity: Ensuring substitution occurs at the correct positions on the thiophene ring.

  • Yield Optimization: Managing side reactions, such as over-alkylation or hydrolysis of the ester group.

Physicochemical Properties

Stability and Solubility

  • Stability: The compound is likely stable under standard laboratory conditions but may degrade under prolonged exposure to light, moisture, or extreme pH.

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) and partially soluble in alcohols.

Spectroscopic Data

Hypothetical spectroscopic profiles based on structural analogs include:

  • IR Spectroscopy: Stretching vibrations for N-H (3300–3500 cm⁻¹), C=O (1680–1750 cm⁻¹), and C-S (600–800 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: Signals for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and NH₂ (δ 5.0–5.5 ppm).

    • ¹³C NMR: Carbonyl carbons (δ 165–175 ppm), thiophene ring carbons (δ 110–140 ppm).

Comparative Analysis with Structural Analogs

PropertyIsopropyl 2-amino-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylateDiethylamino Analog (CID 840126)
Molecular FormulaC₁₂H₁₈N₂O₃SC₁₄H₂₂N₂O₃S
Molecular Weight (g/mol)270.35298.40
Key Functional GroupsDimethylcarbamoyl, isopropyl esterDiethylcarbamoyl, isopropyl ester
Potential ApplicationsAntimicrobial, anticancerEnzyme inhibition, material science

Table 1: Comparative properties of dimethylamino and diethylamino thiophene derivatives .

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